Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride
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Overview
Description
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is a complex organic compound that features a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with a thiophene ring, such as 2,3,4-trisubstituent thiophene, share structural similarities.
Indole Derivatives: Compounds with an indole ring, such as indole-2-carboxylates, have similar heterocyclic structures.
Uniqueness
Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13ClN2O2S |
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Molecular Weight |
260.74 g/mol |
IUPAC Name |
methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H |
InChI Key |
RWOVVUGMROHKEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl |
Origin of Product |
United States |
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